molecular formula C16H27NO3S B2764214 [(4-Methoxy-3-methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine CAS No. 1246821-63-5

[(4-Methoxy-3-methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

Cat. No.: B2764214
CAS No.: 1246821-63-5
M. Wt: 313.46
InChI Key: GSPKSUCLSNOWSZ-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylphenyl)sulfonylamine is a sulfonamide derivative characterized by a 4-methoxy-3-methylphenyl sulfonyl group attached to a 1,1,3,3-tetramethylbutylamine moiety. The 1,1,3,3-tetramethylbutyl (tert-octyl) group imparts significant steric bulk and lipophilicity, which may enhance metabolic stability and membrane permeability. The 4-methoxy-3-methylphenyl group contributes electronic modulation through the methoxy substituent and steric effects via the methyl group.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3S/c1-12-10-13(8-9-14(12)20-7)21(18,19)17-16(5,6)11-15(2,3)4/h8-10,17H,11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPKSUCLSNOWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-methylphenyl)sulfonylamine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted aromatic compounds.

Scientific Research Applications

(4-Methoxy-3-methylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (4-Methoxy-3-methylphenyl)sulfonylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds or ionic interactions with active sites, while the amine group can participate in nucleophilic attacks or form coordination complexes with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine

  • Structure : Features two 4-(tert-octyl)phenyl groups linked to an amine.
  • Application: Widely used as an antioxidant in lubricants and rubber products (e.g., DUSANTOX ODPA, Irganox 5057) due to radical-scavenging properties .
  • Comparison : Unlike the sulfonamide in the target compound, this derivative lacks a sulfonyl group but shares the tert-octyl substituent, highlighting the role of steric hindrance in stabilizing materials against oxidative degradation .

Alkylated Diphenylamines (e.g., bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine)

  • Structure : Similar tert-octyl groups but with phenylamine cores.
  • Application : Acts as a molecular marker for jet engine oil emissions .

Sulfonamide Derivatives

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structure : Contains a sulfonylurea bridge linked to a triazine ring and methyl ester.
  • Application : Herbicidal activity via acetolactate synthase inhibition .
  • Comparison : The target compound lacks the urea and triazine moieties but shares the sulfonyl group, suggesting divergent mechanisms of action despite structural similarities in the sulfonamide region .

N-Sulfonyl Amino Acid Amides

  • Structure: Sulfonamide-linked amino acid derivatives.
  • Application : Exhibit fungicidal activity, as demonstrated in studies on structure-activity relationships .

Antifunctional Activity of Bis(1,1,3,3-tetramethylbutyl) Derivatives

  • Example : Bis(1,1,3,3-tetramethylbutyl) disulfide.
  • Application : Antifungal properties attributed to sulfide functionalities .
  • Comparison : The target compound’s sulfonyl group replaces the disulfide bond, likely reducing redox activity but increasing stability and solubility in polar solvents .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Functional Groups Primary Application Key Differentiator from Target Compound
Target Compound Sulfonamide 4-MeO-3-MePh-SO2, tert-octyl Potential agrochemical Unique aryl sulfonyl + tert-octyl combination
Bis(4-tert-octylphenyl)amine Diphenylamine Two tert-octylphenyl groups Antioxidant Lacks sulfonyl group
Metsulfuron Methyl Sulfonylurea Triazine, methyl ester Herbicide Urea and triazine moieties
N-Sulfonyl Amino Acid Amides Amino acid + sulfonamide Variable amino acid side chains Fungicide Amino acid backbone vs. tert-octylamine

Table 2: Physicochemical Properties (Inferred from Analogues)

Property Target Compound Bis(4-tert-octylphenyl)amine Metsulfuron Methyl
Molecular Weight ~380–400 g/mol (estimated) ~393 g/mol 381 g/mol
LogP (Lipophilicity) High (tert-octyl group) High Moderate
Stability High (steric bulk) High Moderate

Research Findings and Implications

  • Synthetic Routes : Analogous sulfonamides are synthesized via sulfonylation of amines using sulfonyl chlorides . The tert-octylamine moiety may be derived from commercial sources (e.g., CAS 9036-19-5 ).
  • Biological Activity : The tert-octyl group’s lipophilicity may enhance bioavailability, while the sulfonyl group could enable hydrogen bonding with biological targets .
  • Environmental Impact : Alkylated diphenylamines are persistent in jet emissions ; the target compound’s environmental fate warrants study due to structural parallels.

Biological Activity

(4-Methoxy-3-methylphenyl)sulfonylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a methoxy-substituted aromatic ring and a bulky tetramethylbutyl group. This structural configuration may influence its biological interactions and pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (4-Methoxy-3-methylphenyl)sulfonylamine. For instance, derivatives of sulfonamides have shown significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT-116 (colon cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.02 μmol/mL against A-549 cells, comparable to doxorubicin (IC50 = 0.04 μmol/mL) .
CompoundCell LineIC50 (μmol/mL)
10aA-5490.02
11cHCT-1160.06
DoxorubicinA-5490.04

These findings suggest that modifications to the sulfonamide structure can enhance anticancer efficacy.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge DPPH radicals:

  • DPPH Radical Scavenging : Compounds showed moderate activity compared to ascorbic acid at concentrations of 100 μg/mL.

This antioxidant activity may contribute to its therapeutic effects by mitigating oxidative stress in cancer cells.

The biological mechanisms underlying the activity of (4-Methoxy-3-methylphenyl)sulfonylamine are still being elucidated. However, several studies suggest:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Radical Scavenging : Its antioxidant properties may protect normal cells from damage during chemotherapy.

Case Studies

A notable case study involved the synthesis and biological evaluation of several related sulfonamide compounds. One derivative exhibited potent activity against multiple cancer cell lines with minimal cytotoxicity towards normal cells. This highlights the potential for selective targeting in cancer therapy.

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